7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Overview
Description
Synthesis Analysis
This involves outlining the chemical reactions and processes used to synthesize the compound. It may include retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
Obesity Treatment : The synthesis and structure-activity relationship of Lorcaserin, a selective serotonin 5-HT2C receptor agonist, demonstrates the potential of benzazepine derivatives in obesity treatment. Lorcaserin showed potent in vivo activity in reducing rat food intake and weight gain, underlining the relevance of benzazepine and related structures in developing therapeutic agents (Smith et al., 2008).
Olfactory Properties : The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one revealed its intense marine, spicy-vanillic odor. This research highlights the use of benzodioxepin derivatives in fragrance chemistry, providing a basis for the development of novel olfactory compounds (Kraft et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-6-13-11(8-10)12(14)4-3-7-15-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDYCSNYDFPCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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